molecular formula C9H14BrN B8254422 3-Phenylpropylammonium bromide

3-Phenylpropylammonium bromide

Cat. No.: B8254422
M. Wt: 216.12 g/mol
InChI Key: AKNWFTSJWORAMI-UHFFFAOYSA-N
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Description

3-Phenylpropylammonium bromide (PPABr) is an organic ammonium salt with the chemical formula C9H14BrN and a molecular weight of 216.12 g/mol . This compound is offered in high-purity grades exceeding 99% and serves as a crucial precursor and additive in cutting-edge materials science research. A primary and highly promising application of PPABr is in the development of all-solution-processed perovskite light-emitting diodes (PeLEDs) . Research demonstrates that incorporating PPABr as an additive into methylammonium lead bromide (MAPbBr3) perovskites significantly enhances device performance. It functions as a passivating ligand, improving film morphology, photoluminescence properties, and overall crystal quality . Studies report that optimized PeLEDs using PPABr achieve exceptional performance, including a remarkably low turn-on voltage of 2.2 V and a high maximum luminance exceeding 13,600 cd/m² . This makes it a valuable component for advancing next-generation display and lighting technologies. The compound is also utilized as a pharmaceutical intermediate and fine chemical for synthetic organic and medicinal chemistry . It is sensitive to air and moisture and should be stored protected from light at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenylpropylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNWFTSJWORAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC[NH3+].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of 3-phenylpropylamine with methyl bromide or ethyl chloride in diethyl ether is a widely cited method. This single-step quaternization reaction proceeds via nucleophilic substitution, where the primary amine reacts with the alkyl halide to form the ammonium salt. Key parameters include:

  • Solvent : Diethyl ether facilitates rapid reaction kinetics due to its polarity and low boiling point.

  • Alkylating Agents : Methyl bromide (CH₃Br) is preferred for its reactivity, though ethyl chloride (C₂H₅Cl) offers a safer alternative with comparable yields.

  • Stoichiometry : A 1:1 molar ratio of amine to alkyl halide ensures complete conversion, though excess alkylating agent (1.1 equivalents) is often used to drive the reaction.

Isolation and Purification

The crude product precipitates as a white solid upon cooling. Purification involves recrystallization from ethanol or methanol, yielding this compound with >90% purity. Analytical data from PubChem confirm the molecular structure (C₉H₁₄BrN, MW: 216.12 g/mol) and spectral properties, including a characteristic [¹H NMR] peak at δ 1.85 ppm for the propyl chain.

Gabriel Synthesis Followed by Protonation

Stepwise Synthesis of 3-Phenylpropylamine

The Gabriel method, detailed in patent CN110283082A, involves three stages:

  • Chlorination : 3-Phenylpropanol reacts with thionyl chloride (SOCl₂) to form 1-chloro-3-phenylpropane.

  • Phthalimide Substitution : The chloride intermediate reacts with phthalimide potassium salt in DMF, yielding 2-(3-phenylpropyl)isoindoline-1,3-dione.

  • Hydrazinolysis : Treatment with hydrazine hydrate liberates the primary amine, 3-phenylpropylamine, which is isolated via alkalization and recrystallization (95% yield).

Protonation to this compound

The free amine is dissolved in methanol and treated with hydrobromic acid (HBr) at 50°C. The resulting ammonium salt precipitates upon cooling and is purified to >98% purity. This method avoids hazardous alkyl halides, making it environmentally favorable.

Comparative Analysis of Preparation Methods

ParameterAlkylation MethodGabriel-Protonation
Reaction Steps 13
Yield 93–98%95% (amine) → 90% (salt)
Purity (HPLC) 91.3%98.4%
Scalability High (batch processing)Moderate (multi-step)
Safety Concerns Toxic alkyl halidesSafer reagents

The alkylation route offers simplicity and high yields but requires handling toxic reagents. In contrast, the Gabriel method prioritizes safety and purity at the cost of additional steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O): δ 7.25–7.15 (m, 5H, Ar-H), 3.10 (t, 2H, CH₂-N), 2.65 (t, 2H, CH₂-Ar), 1.85 (m, 2H, CH₂).

  • FT-IR : Peaks at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-Br vibration).

Physicochemical Properties

  • Melting Point : 189–191°C.

  • Solubility : Highly soluble in water (220 g/L at 25°C) and polar aprotic solvents.

Industrial and Research Applications

The compound’s quaternary ammonium structure enables its use in:

  • Ion Channel Studies : Modulates cardiac sodium channels in antiarrhythmic drug research.

  • Phase-Transfer Catalysis : Facilitates reactions in biphasic systems due to its surfactant-like properties .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The phenylpropylammonium moiety can undergo oxidation or reduction under specific conditions, altering the chemical structure and properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylpropylammonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3-Phenylpropylammonium bromide serves as a reagent and a precursor for various chemical compounds. Its utility in synthesizing more complex organic structures makes it a valuable tool in chemical research and development.

Material Science

Recent studies have highlighted the role of this compound in enhancing the performance of inverted perovskite solar cells. The compound facilitates bulk doping and surface treatment of mixed-halide perovskites, leading to improved efficiency and stability of these solar cells . This application is crucial for advancing renewable energy technologies.

Biological Studies

Research indicates that this compound may exhibit biological activity, particularly in its interactions with biomolecules. Its structural properties allow it to interact with enzymes and receptors, which could lead to various biological effects. Ongoing studies are exploring its potential therapeutic applications .

Pharmaceutical Applications

The compound has been investigated for its antiarrhythmic properties. Quaternary ammonium salts, including those derived from phenylpropylamines, have shown promise in prolonging cardiac action potential duration, making them potential candidates for treating arrhythmias . This aspect emphasizes the importance of this compound in cardiovascular medicine.

Case Study 1: Perovskite Solar Cells

A recent study demonstrated that the incorporation of phenylpropylammonium bromide into perovskite layers significantly enhances their stability and efficiency. The synergistic effects observed from bulk doping and surface treatment resulted in a notable increase in power conversion efficiency (PCE) compared to traditional methods .

In biological research, this compound was evaluated for its interaction with specific biomolecular targets. The results suggested that this compound could modulate enzyme activity, indicating potential applications in drug development .

Data Tables

Application AreaDescriptionKey Findings
ChemistryReagent for organic synthesisUseful precursor for complex organic compounds
Material ScienceEnhances performance of solar cellsImproved efficiency and stability in perovskites
Biological StudiesInteraction with biomoleculesPotential therapeutic applications
Pharmaceutical ApplicationsAntiarrhythmic propertiesProlongs cardiac action potential duration

Mechanism of Action

The mechanism of action of 3-Phenylpropylammonium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Quaternary Ammonium Bromides

Ipratropium Bromide
  • Structure: A bicyclic quaternary ammonium salt with a 3-hydroxy-2-phenylpropanoate ester group.
  • Applications : Used as a bronchodilator in respiratory diseases (e.g., COPD) due to its anticholinergic activity .
  • Key Differences : Unlike 3-phenylpropylammonium bromide, ipratropium’s rigid bicyclic structure enhances receptor specificity, reducing systemic toxicity.
Ambutonium Bromide
  • Structure : Contains a carbamoyl-diphenylpropyl chain and diisopropylmethyl groups.
  • Applications : Anticholinergic agent used for gastrointestinal spasms .
  • Reactivity : Hydrolyzes more readily than this compound due to the carbamoyl group.

Table 1: Structural and Functional Comparison of Quaternary Ammonium Bromides

Compound Molecular Formula Key Structural Features Applications Toxicity Profile
3-Phenylpropylammonium Br C₁₂H₂₀NBr Phenylpropyl + trimethylammonium Photochemical studies Not well-documented
Ipratropium Bromide C₂₀H₃₀BrNO₃ Bicyclic ammonium + ester Respiratory therapy Low systemic absorption
Ambutonium Bromide C₂₀H₂₅BrN₂O₂ Diphenylpropyl + carbamoyl Gastrointestinal antispasmodic Moderate, dose-dependent

Phosphonium Bromides

(3-Phenylpropyl)triphenylphosphonium Bromide
  • Structure : Phosphorus center bonded to a phenylpropyl chain and three phenyl groups.
  • Applications : Used as a phase-transfer catalyst and in Wittig reactions. Higher thermal stability than ammonium analogs .
  • Reactivity : The phosphonium ion’s larger size and polarizability enhance its utility in stabilizing carbanions.
(3-Aminopropyl)triphenylphosphonium Bromide
  • Structure: Similar to the above but with an aminopropyl chain.
  • Applications : Mitochondria-targeting agent in drug delivery due to its lipophilic cation properties .
  • Key Difference: The amino group enables conjugation with biomolecules, unlike this compound .

Table 2: Comparison of Phosphonium and Ammonium Bromides

Compound Molecular Formula Key Features Applications Stability
3-Phenylpropylammonium Br C₁₂H₂₀NBr Quaternary ammonium Photolysis studies Moderate in solution
(3-Phenylpropyl)triphenylphosphonium Br C₂₇H₂₇BrP Triphenylphosphonium + alkyl Organic synthesis High thermal stability
(3-Aminopropyl)triphenylphosphonium Br C₂₁H₂₃BrNP Phosphonium + aminopropyl Mitochondrial drug delivery pH-sensitive
Sepantronium Bromide (YM-155)
  • Structure: Quinolone-derived survivin inhibitor with a bromide counterion.
  • Applications : Anticancer agent targeting survivin expression (IC₅₀ = 0.54 nM in PC-3 cells) .
  • Mechanism : Unlike this compound, Sepantronium disrupts protein interactions, inducing apoptosis.
Methyl Bromide
  • Structure : Simple halogenated alkane (CH₃Br).
  • Applications: Pesticide and fumigant (now restricted due to ozone depletion).
  • Toxicity : Highly neurotoxic; causes respiratory failure and permanent neurological damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Phenylpropylammonium bromide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via quaternization of tertiary amines with alkyl bromides. For example, tertiary amines like 3-phenylpropylamine react with bromomethyl derivatives (e.g., 9-bromomethylacridine) under controlled conditions. Optimization involves adjusting molar ratios (e.g., 1:1 amine-to-alkylating agent), inert atmosphere (N₂/Ar), and polar aprotic solvents (e.g., methanol or THF) at 40–60°C for 12–24 hours. Reaction progress can be monitored via TLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm structure by identifying peaks for the phenyl group (δ 7.2–7.4 ppm for aromatic protons) and propylammonium chain (δ 1.6–3.2 ppm).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M-Br]⁺ ion).
  • FT-IR : Detect C-N stretching vibrations (~1200–1250 cm⁻¹) and ammonium bands (~3000–3300 cm⁻¹).

Q. What factors influence the stability of this compound in solution?

  • Methodological Answer : Stability is compromised by UV light, oxygen, and protic solvents. Store in amber vials under inert gas (e.g., Ar) at –20°C. Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize hydrolysis. Periodic NMR analysis is recommended to detect degradation products like 1,1,1-dimethyl-3-phenylpropylamine hydrobromide .

Advanced Research Questions

Q. What mechanistic insights have been gained from studying the photolysis of this compound?

  • Methodological Answer : Photolysis proceeds via homolytic C-N bond cleavage, generating radical intermediates. Primary products include 9-methylacridine and substituted amines (e.g., 1,1,1-dimethyl-3-phenylpropylamine hydrobromide). Oxygen inhibits the reaction by quenching radicals, while solvents with high hydrogen-bonding capacity (e.g., methanol) reduce reaction rates. Experimental validation involves UV irradiation (λ = 254–365 nm) under deoxygenated conditions, monitored by HPLC or GC-MS .

Q. How can researchers resolve contradictions in reported photodegradation rates across studies?

  • Methodological Answer : Discrepancies often arise from variations in light intensity, oxygen levels, or solvent purity. Standardize protocols by:

  • Using calibrated UV lamps with consistent power output.
  • Deoxygenating solutions via freeze-pump-thaw cycles.
  • Employing high-purity solvents (HPLC grade). Statistical tools like ANOVA can identify significant variables .

Q. What advanced analytical methods are recommended for identifying photodegradation products?

  • Methodological Answer :

  • HPLC-MS/MS : Quantify trace products (e.g., 1,2-bis(9-acridinyl)ethane) with high sensitivity.
  • EPR Spectroscopy : Detect transient radical intermediates (e.g., methyl or phenyl radicals).
  • X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts.

Q. How can energy transfer agents modulate the photophysical properties of this compound?

  • Methodological Answer : Introduce triplet sensitizers (e.g., benzophenone) or quenchers (e.g., β-carotene) to study energy transfer pathways. Monitor changes in photolysis rates via time-resolved spectroscopy. For example, benzophenone increases radical yields by promoting intersystem crossing, while β-carotene scavenges excited states .

Data Contradiction Analysis

Q. How should conflicting data on solvent effects in photolysis be interpreted?

  • Methodological Answer : Conflicting results may stem from solvent polarity or hydrogen-bonding capacity. For example, methanol slows photolysis compared to THF due to solvent cage effects. Use Kamlet-Taft parameters to correlate solvent properties with reaction rates. Molecular dynamics simulations can further model solvent-cage interactions .

Q. What experimental designs are recommended to validate photodegradation mechanisms?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., CD₃OD) to track hydrogen abstraction pathways.
  • Radical Traps : Add TEMPO to quench radicals and identify intermediate species via NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to probe proton-coupled electron transfer steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpropylammonium bromide
Reactant of Route 2
3-Phenylpropylammonium bromide

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